

An In-depth Technical Guide to the Chemical Structure and Properties of Clofop

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Compound of Interest

Compound Name: Clofop

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This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Clofop**, an aryloxyphenoxypropionic acid herbicide. The information is curated for professionals in research and development who require detailed chemical and technical data.

Chemical Structure and Identification

Clofop, scientifically known as 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is a member of the aryloxyphenoxypropionate class of herbicides.[1][2] Its chemical structure is characterized by a propanoic acid moiety linked to two substituted phenyl rings via ether linkages.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of **Clofop** is O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C. [3] Other representations include CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl. [4]

Key identifiers for **Clofop** are summarized in the table below:

Identifier	Value
IUPAC Name	2-[4-(4-chlorophenoxy)phenoxy]propanoic acid[1]
CAS Number	26129-32-8
Molecular Formula	C15H13ClO4
Molecular Weight	292.71 g/mol
Canonical SMILES	<chem>O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C</chem>
InChIKey	BSFAVVHPEZCASB-UHFFFAOYSA-N

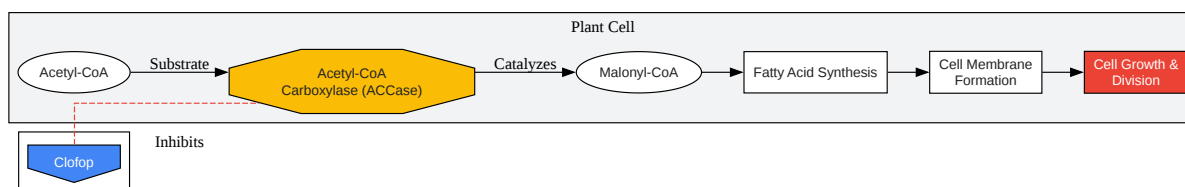
Physicochemical Properties

The physicochemical properties of **Clofop** are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

Property	Value
XLogP3	3.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Exact Mass	292.0502366 g/mol
Monoisotopic Mass	292.0502366 g/mol
Topological Polar Surface Area	55.8 Å ²
Heavy Atom Count	20
Complexity	307

Mechanism of Action

Clofop, like other aryloxyphenoxypropionate herbicides, functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. By inhibiting ACCase, **Clofop** disrupts the production of phospholipids, which are essential components of cell membranes required for cell growth and division. This targeted inhibition ultimately leads to the death of susceptible plant species, primarily grasses.



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Caption: Mechanism of action of **Clofop** via inhibition of Acetyl-CoA Carboxylase (ACCase).

Experimental Protocols

Synthesis of 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid (**Clofop**)

The synthesis of **Clofop** can be achieved through a multi-step process. A representative protocol, adapted from related syntheses, is outlined below.

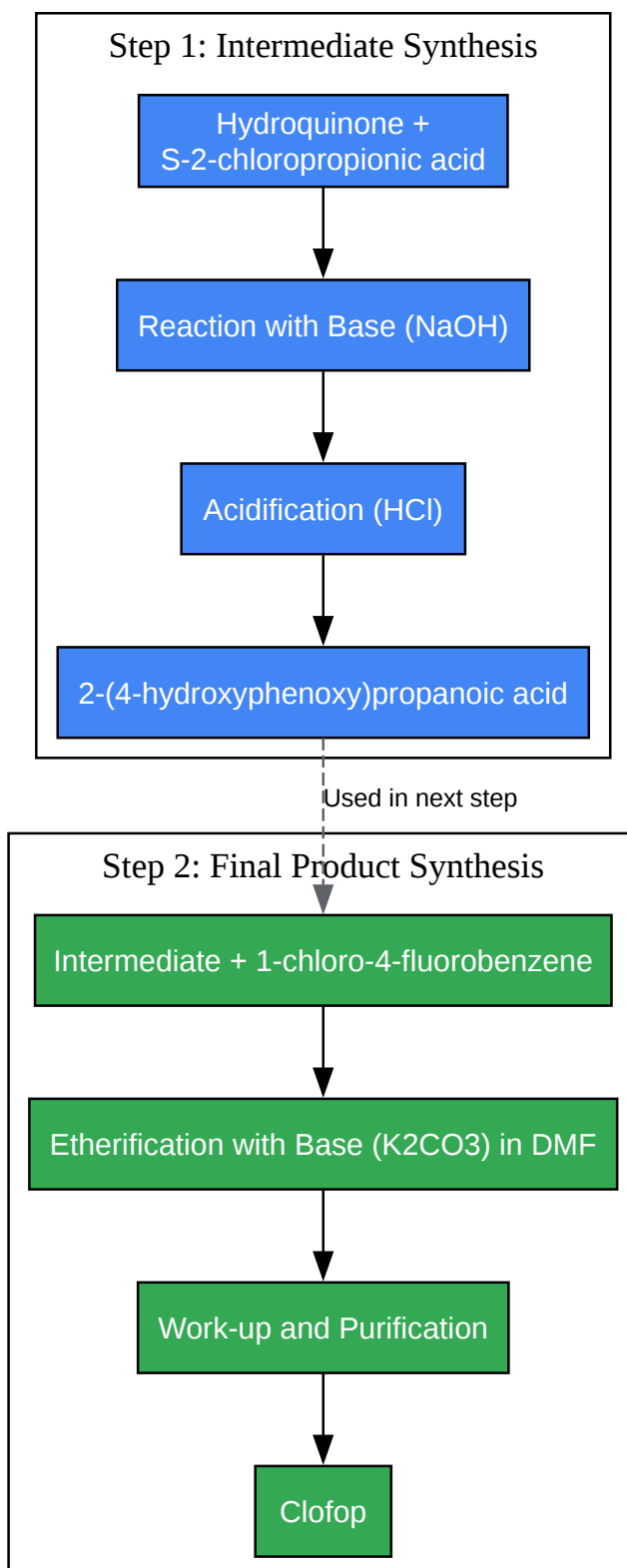
Step 1: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid This intermediate can be prepared by the reaction of hydroquinone with an S-2-halopropanoic acid (e.g., S-2-chloropropionic acid) in the presence of a base.

- Materials: Hydroquinone, S-2-chloropropionic acid, sodium hydroxide, water.
- Procedure:

- Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel under an inert atmosphere (e.g., nitrogen).
- Heat the solution to 50-70°C.
- Slowly add S-2-chloropropionic acid to the reaction mixture.
- Maintain the temperature and stir for 4-6 hours, monitoring the reaction by HPLC.
- After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
- Filter, wash with cold water, and dry the crude 2-(4-hydroxyphenoxy)propanoic acid.

Step 2: Synthesis of **Clofop** This step involves the etherification of the intermediate with 1-chloro-4-fluorobenzene.

- Materials: 2-(4-hydroxyphenoxy)propanoic acid, 1-chloro-4-fluorobenzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
- Procedure:
 - To a solution of 2-(4-hydroxyphenoxy)propanoic acid in DMF, add potassium carbonate.
 - Add 1-chloro-4-fluorobenzene to the mixture.
 - Heat the reaction mixture to a temperature of 100-150°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
 - Cool the reaction mixture, pour it into water, and acidify with a mineral acid.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to obtain pure **Clofop**.



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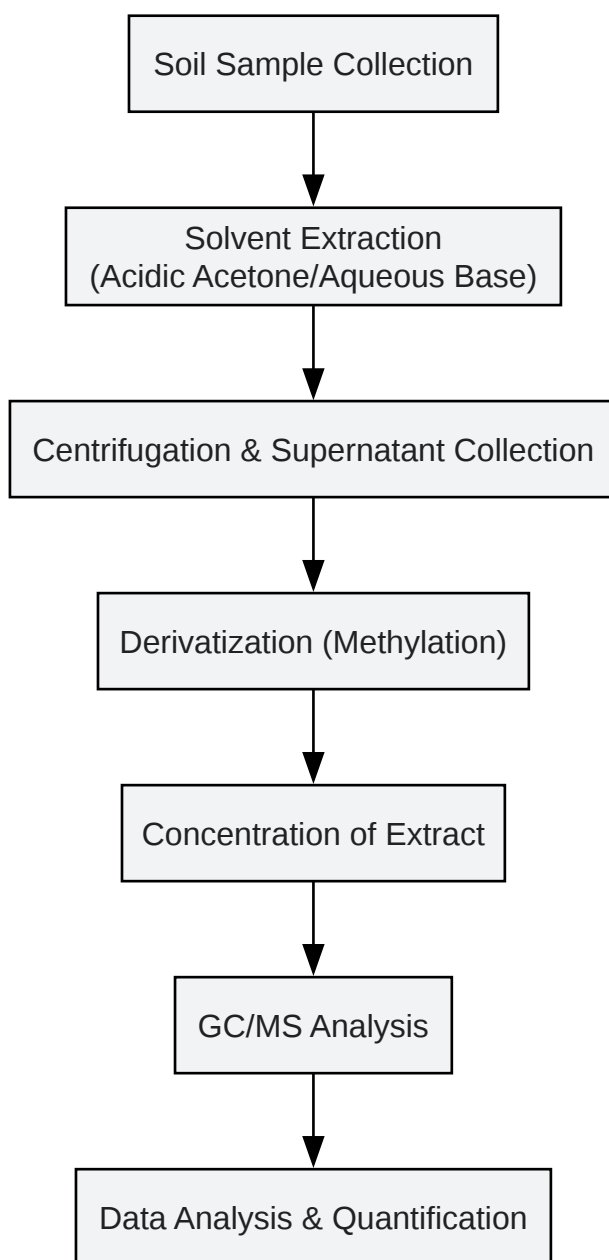
Caption: General workflow for the synthesis of **Clofop**.

Analytical Method for the Determination of Clofop Residues

The determination of **Clofop** residues in environmental samples like soil can be performed using Gas Chromatography-Mass Spectrometry (GC/MS). A general protocol is described below.

- Sample Preparation and Extraction:
 - A known weight of the soil sample is mixed with an extraction solution (e.g., a mixture of water, acetone, and acetic acid).
 - The mixture is shaken and sonicated to ensure efficient extraction.
 - The sample is centrifuged, and the supernatant is collected.
 - A second extraction with a basic solution (e.g., 0.1N KOH) is performed, and the supernatants are combined.
- Derivatization:
 - Since **Clofop** is a carboxylic acid, it is often derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis. This can be achieved by reacting the extracted analyte with a methylating agent like diazomethane.
- GC/MS Analysis:
 - The derivatized extract is concentrated and injected into a GC/MS system.
 - Gas Chromatograph Conditions:
 - Column: A suitable capillary column (e.g., DB-1701).
 - Injector Temperature: Typically around 250°C.
 - Oven Temperature Program: A gradient program, for example, starting at 60°C, ramping to 280°C.

- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized **Clofop**.
- Quantification:
 - A calibration curve is prepared using standard solutions of derivatized **Clofop** of known concentrations.
 - The concentration of **Clofop** in the original sample is determined by comparing the peak area of the analyte with the calibration curve.



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Caption: Workflow for the analysis of **Clofop** residues in soil by GC/MS.

This guide provides a foundational understanding of the chemical nature of **Clofop** for research and development purposes. For specific applications, further validation of the outlined protocols is recommended.

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